Ridane Hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ridane Hydrobromide typically involves the reaction of 3-methoxy-2-piperidinone with 2-propanone under specific conditions to form the hydrobromide salt. The reaction conditions often include the use of hydrobromic acid to facilitate the formation of the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually synthesized in a controlled environment to prevent contamination and ensure consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions: Ridane Hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It undergoes substitution reactions where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Ridane Hydrobromide is extensively used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical studies to understand molecular interactions and pathways.
Medicine: Research involving this compound focuses on its potential therapeutic applications and its role in drug development.
Mechanism of Action
The exact mechanism of action of Ridane Hydrobromide is not fully understood. it is known to interact with specific molecular targets and pathways, influencing biochemical processes. The compound’s effects are mediated through its interaction with cellular components, leading to various biological outcomes .
Comparison with Similar Compounds
Halofuginone: Used as an antiprotozoal agent.
Hydrocodone: An opioid agonist used as an analgesic and antitussive agent.
Comparison: Ridane Hydrobromide is unique in its specific molecular structure and the types of reactions it undergoes. Unlike Halofuginone, which is primarily used in veterinary medicine, this compound has broader applications in biochemical research. Compared to Hydrocodone, this compound is not used for its analgesic properties but rather for its role in chemical and biochemical studies .
Properties
IUPAC Name |
1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H/t8-,9+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSQBUUDEVNABC-RJUBDTSPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(CCCN1)OC.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H]1[C@H](CCCN1)OC.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64543-93-7 |
Source
|
Record name | 2-Propanone, 1-(3-methoxy-2-piperidinyl)-, hydrobromide, trans- (9CI) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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